molecular formula C8H6Br2O3 B2479713 2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde CAS No. 4816-02-8

2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde

Cat. No.: B2479713
CAS No.: 4816-02-8
M. Wt: 309.941
InChI Key: IXLYXTOAWGCNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6Br2O3. It is known for its unique structure, which includes two bromine atoms, a hydroxyl group, a methoxy group, and an aldehyde group attached to a benzene ring.

Properties

IUPAC Name

2,6-dibromo-3-hydroxy-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c1-13-6-2-5(9)4(3-11)7(10)8(6)12/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLYXTOAWGCNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1O)Br)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde can be synthesized through the bromination of 3-hydroxy-4-methoxybenzaldehyde. The reaction typically involves the use of bromine in an organic solvent such as dichloromethane or acetic acid, under controlled conditions to ensure selective bromination at the desired positions on the benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Scientific Research Applications

2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways involved in disease processes.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, by binding to the active site and preventing substrate access . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .

Comparison with Similar Compounds

2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde can be compared with similar compounds such as:

    2-Bromo-3-hydroxy-4-methoxybenzaldehyde: This compound has only one bromine atom and may exhibit different reactivity and biological activity compared to the dibromo derivative.

    3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: This compound has a similar structure but with bromine atoms at different positions, which can affect its chemical properties and applications.

    3-Bromo-4-hydroxybenzaldehyde: This compound lacks the methoxy group, which can influence its solubility and reactivity in various chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.